5-Methoxy-1-propyl-1H-indole-3-carbaldehyde is an organic compound characterized by its indole structure, featuring a methoxy group and a propyl chain. This compound is classified under indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's molecular formula is , and it has a CAS number of 128600-67-9.
5-Methoxy-1-propyl-1H-indole-3-carbaldehyde can be sourced from various chemical suppliers, including Avantor and Sigma-Aldrich, which provide it for research purposes. It falls under the category of indole-3-carbaldehyde compounds, which are often studied for their potential pharmacological properties, including their role as intermediates in drug synthesis and their applications in biological research .
The synthesis of 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde can be achieved through several methods, with the Fischer indole synthesis being one of the most notable techniques. This method involves the reaction of an appropriate phenylhydrazine derivative with a ketone or aldehyde in the presence of an acid catalyst to form the indole structure.
The molecular structure of 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde consists of:
The compound's structural data includes:
5-Methoxy-1-propyl-1H-indole-3-carbaldehyde can undergo several chemical reactions typical of aldehydes and indoles:
Each reaction requires specific conditions such as temperature, solvent choice, and reaction time to optimize yield and selectivity.
The mechanism of action for 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the indole moiety allows it to engage in π-stacking interactions with aromatic residues in proteins, potentially influencing biological pathways related to neurotransmission or cell signaling .
Physical property data such as boiling point and specific heat capacity are not widely reported but can be inferred from structural analogs.
5-Methoxy-1-propyl-1H-indole-3-carbaldehyde finds applications primarily in scientific research:
The Vilsmeier-Haack reaction stands as the predominant synthetic methodology for introducing the carbaldehyde functionality at the C3 position of 5-methoxy-1-propylindole precursors. This electrophilic formylation leverages the inherent electron-rich character of the indole nucleus, particularly enhanced by the 5-methoxy substituent, which activates the C3 position toward electrophilic attack. The reaction mechanism proceeds through a critical chloromethyleniminium ion intermediate formed by the interaction of phosphorus oxychloride (POCl₃) with dimethylformamide (DMF) [1] [3].
This highly electrophilic species targets the indole's C3 position, the most nucleophilic site in the ring system, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during workup liberates the desired 3-carbaldehyde functionality. Regioselectivity is a hallmark of this reaction, with the C3 position being overwhelmingly favored over other potential sites like C2, especially when N1 is substituted, as in 1-propylindoles [3]. Optimization studies reveal that strict control of reaction stoichiometry is crucial. A typical optimized procedure employs a 1:1.2:1.5 molar ratio of indole precursor:DMF:POCl₃. Exceeding this POCl₃ ratio risks side reactions, including dichlorination or decomposition, particularly with electron-rich substrates [1] [7]. Temperature control is also vital; reactions are typically initiated at 0-10°C to manage the exothermic formation of the Vilsmeier reagent, followed by gradual warming to 60-80°C to complete the formylation over several hours [1].
Table 1: Impact of Aniline Substituents on Fischer Indole Synthesis Yield (Precursor to Vilsmeier Formylation)
Aniline Substituent | 2-Methylaniline? | Yield Range (%) | Major Isomer Obtained |
---|---|---|---|
2,3-Dimethyl | Yes | 72-78% | 5,6-Dimethyl |
2,4-Dimethyl | Yes | 75-80% | 5,7-Dimethyl |
2,5-Dimethyl | Yes | 78-82% | 4,7-Dimethyl |
4-Chloro-2-methyl | Yes | 70-75% | 5-Chloro-7-methyl |
2-Methoxy-6-methyl | Yes | 65-70% | 5-Methoxy-7-methyl |
Unsubstituted | No | <30% | Mixture |
Post-formylation workup and isolation significantly impact yield and purity. The common protocol involves quenching the reaction mixture onto crushed ice, followed by neutralization with aqueous sodium carbonate. The resulting precipitate (often the crude aldehyde) is then collected by filtration. While direct filtration yields the product, purification is typically necessary. Recrystallization from ethanol/water mixtures or toluene/hexane systems is frequently employed to achieve high-purity 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde [1]. Achieving high regiochemical fidelity (>95% C3-formylation) and yields exceeding 70% is feasible under optimized conditions starting from appropriately substituted indole precursors [1] [3] [7].
Microwave irradiation has revolutionized the synthesis of 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde, particularly the Vilsmeier-Haack formylation step, by dramatically accelerating reaction kinetics and improving efficiency. Traditional conductive heating methods for Vilsmeier formylation often require extended reaction times (1-4 hours) at elevated temperatures (60-80°C) [1]. In contrast, microwave reactors facilitate direct energy transfer to polar molecules and intermediates within the reaction mixture via dielectric heating mechanisms. This results in rapid and volumetric heating, significantly reducing reaction times, often from hours to minutes or even seconds [6].
Specific studies on indole-3-carbaldehyde synthesis under controlled microwave conditions (e.g., 100-150 W, 100-120°C) demonstrate near-complete conversion within 5-15 minutes, representing a 270-fold acceleration compared to conventional oil-bath heating [6] [10]. This drastic reduction in reaction time minimizes exposure to harsh reaction conditions (acidic medium, elevated temperature), thereby suppressing common side reactions like oxidative dimerization or hydrolysis of sensitive functional groups like the methoxy substituent. Consequently, isolated yields often improve by 5-15% compared to conventional methods due to reduced decomposition pathways [10].
Table 2: Comparison of Conventional vs. Microwave-Assisted Vilsmeier-Haack Formylation
Parameter | Conventional Heating | Microwave Irradiation | Advantage Factor |
---|---|---|---|
Typical Reaction Time | 1-4 hours | 5-15 minutes | 4-48x faster |
Reaction Temperature | 60-80°C | 100-120°C | Higher temp feasible |
Isolated Yield | 65-75% | 75-85% | +10% average gain |
Energy Consumption | High (prolonged heating) | Low (short duration) | Significant reduction |
Byproduct Formation | Moderate | Low | Reduced decomposition |
Microwave synthesis requires careful parameter optimization for maximum benefit and reproducibility. Key parameters include microwave power density, irradiation time, maximum attainable pressure (using sealed vessels), and efficient stirring to ensure homogeneity and prevent localized overheating ("hot spots"). Dedicated microwave reactors equipped with temperature and pressure sensors are essential for safe and effective scale-up beyond small-scale laboratory synthesis (typically >1 mmol) [6]. The workflow involves defining reaction conditions, selecting microwave power and temperature, running the reaction while monitoring conditions, evaluating the outcome, and iteratively optimizing before potential scale-up. While initial equipment costs are higher, the gains in throughput, yield, and energy efficiency make microwave-assisted synthesis highly attractive for preparing derivatives like 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde efficiently [6] [10].
The Fischer indole synthesis remains a fundamental method for constructing the indole scaffold required for 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde, specifically providing access to the 5-methoxy-1-propyl-1H-indole precursor. This acid-catalyzed reaction involves the condensation of arylhydrazines with carbonyl compounds (typically aldehydes or ketones), followed by a [3,3]-sigmatropic rearrangement of the derived hydrazone and subsequent ring closure with loss of ammonia to yield the indole nucleus [7] [10].
The substrate scope for synthesizing the 5-methoxy-1-propylindole precursor is dictated by the choice of arylhydrazine and carbonyl component. To introduce the 5-methoxy group, 4-methoxyphenylhydrazine is essential. The N1-propyl group is introduced either by using a pre-formed propyl-substituted hydrazine (less common) or, more practically, by employing butanone (CH₃CH₂COCH₃) as the carbonyl component. Butanone, being an unsymmetrical ketone, presents regiochemical challenges during the Fischer cyclization. The reaction can proceed via two possible enolization pathways, leading to isomeric 1,2,3-trimethylindole derivatives if uncontrolled. However, steric and electronic factors favor enolization away from the more substituted side (Markovnikov orientation reversed for enolization), predominantly yielding the desired 4-methylindole (which becomes 1-propylindole after N-alkylation) rather than the 2-methylindole isomer. While the regioselectivity is generally good (>80:20), it is seldom perfect, necessitating chromatographic separation if high isomer purity is required [7] [10].
Significant limitations of the Fischer route include:
Despite these limitations, the Fischer synthesis offers a robust and versatile route to the core indole structure with the necessary substitution pattern for subsequent Vilsmeier-Haack formylation to the target aldehyde.
The synthesis of 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde presents significant opportunities for implementing Green Chemistry principles, primarily through solvent substitution and catalytic pathway optimization. Traditional Vilsmeier-Haack protocols rely heavily on dimethylformamide (DMF) as the formyl donor and solvent. However, DMF faces increasing regulatory pressure (e.g., REACH SVHC listing) due to its reproductive toxicity (Category 1B) and environmental persistence [9]. Similarly, common isolation solvents like dichloromethane (DCM) for extraction are classified as carcinogenic and ozone-depleting [7] [9].
Solvent selection guides developed by pharmaceutical roundtables (e.g., ACS GCIPR) and academic institutions (e.g., ETH Zurich, Rowan University) provide quantitative metrics for identifying greener alternatives. These guides evaluate solvents based on Environmental, Health, and Safety (EHS) criteria and Life Cycle Assessment (LCA) considerations, including cumulative energy demand (CED) from raw material extraction to disposal [4] [9]. Key metrics include:
Table 3: Green Solvent Alternatives for Key Synthesis Steps of 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde
Synthesis Step | Traditional Solvent | Green Alternatives | Key Advantages | Limitations/Considerations |
---|---|---|---|---|
Vilsmeier Reaction | DMF (neat) | Cyrene™, 2-MeTHF, CPME | Renewable feedstocks (Cyrene), Biodegradable (2-MeTHF), Lower toxicity | Stability under POCl₃ (Cyrene?), Cost, Water miscibility (2-MeTHF) |
Quenching/Workup | DCM, Chloroform | EtOAc, MTBE, 2-MeTHF | Lower toxicity, Biodegradable (EtOAc), Lower CED | Solubility of product, Formation of stable emulsions |
Recrystallization | Ethanol, Toluene | 2-MeOH/Ethanol, i-PrOH, Acetone/Water | Renewable, Lower toxicity (i-PrOH) | Polarity match for product solubility |
N-Alkylation (Fischer) | DMF, NMP | Polarclean®, γ-Valerolactone, PEG-400 | Biodegradable, Renewable (GVL), Low toxicity | Viscosity, Cost |
For the Vilsmeier step, identifying direct replacements for DMF is challenging due to its dual role as reagent and solvent. Research focuses on biobased dipolar aprotic solvents like Cyrene™ (dihydrolevoglucosenone) derived from cellulose. While promising, Cyrene's stability under strongly electrophilic conditions (POCl₃, chloromethyleniminium ion) requires validation [9]. 2-Methyltetrahydrofuran (2-MeTHF), derived from furfural (a biomass derivative), offers excellent biodegradability and low toxicity. Although not directly replacing DMF's role in forming the Vilsmeier reagent, 2-MeTHF shows high potential as the primary solvent medium for the formylation reaction when combined with a stoichiometric amount of DMF, minimizing DMF usage while maintaining reaction efficiency [7] [9]. For workup and extraction, ethyl acetate (EtOAc) and methyl tert-butyl ether (MTBE) are significantly greener alternatives to DCM, offering comparable extraction efficiency for the target aldehyde with much-improved EHS profiles.
Beyond solvent substitution, catalytic system optimization enhances sustainability. While the Vilsmeier reaction requires stoichiometric POCl₃, research explores recycling protocols for DMF/POCl₃ mixtures where feasible. For the Fischer indole synthesis step, replacing mineral acids with recoverable solid acids (e.g., acidic zeolites, supported sulfonic acids) or ionic liquids acting as both solvent and catalyst can minimize waste. Biocatalytic approaches, although less explored for direct indole ring formation or formylation, hold potential for specific functional group interconversions in related synthetic routes, leveraging enzymes' selectivity under mild aqueous or bio-based solvent conditions [4] [7] [9].
Solubility data for the target compound (Log P ~1.6-2.0) guides solvent selection for recrystallization. Ethanol-water mixtures remain a relatively green and effective choice. Isopropanol (i-PrOH) offers a slightly less polar alternative with a favorable EHS profile. Acetone-water mixtures provide another viable option if the solubility profile is suitable [5] [9]. The overall greenness gain arises from combining reduced hazardous solvent use, improved energy efficiency (e.g., via microwave assistance), and catalytic methodologies, significantly lowering the Environmental Impact Factor (EIF) of the synthesis route to 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde.
Translating the laboratory synthesis of 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde into a robust, cost-effective, and sustainable industrial process presents distinct scalability challenges primarily centered on handling reactive reagents, managing exotherms, ensuring efficient mixing, and implementing effective purification and solvent recovery on a large scale.
The Vilsmeier-Haack reaction poses significant operational hazards during scale-up. The formation of the chloromethyleniminium ion from POCl₃ and DMF is highly exothermic. On a multi-kilogram scale, managing this heat release requires sophisticated reactor design (e.g., jacketed vessels for precise cooling) and controlled reagent addition strategies (e.g., slow addition of POCl₃ to a cooled DMF/indole mixture under vigorous agitation) to prevent thermal runaway, which could lead to decomposition or even violent incidents [1] [7]. The stoichiometric use of POCl₃ generates substantial waste – primarily phosphoric acid and salts after hydrolysis – requiring efficient neutralization and disposal strategies compliant with environmental regulations. Minimizing POCl₃ excess is crucial not only for cost but also for reducing this waste stream. Furthermore, DMF, classified as reprotoxic, requires stringent containment measures during handling and charging to protect operators. Its high boiling point (153°C) complicates removal and recovery from the reaction mixture post-hydrolysis [1] [9].
Purification becomes increasingly complex at scale. While simple filtration of the precipitated aldehyde works on small scales, larger batches often yield sticky solids or oils contaminated with inorganic salts and byproducts. Recrystallization, the preferred lab method, faces challenges related to solvent volume requirements and slow filtration rates for large quantities. Alternative purification strategies include:
Table 4: Key Scalability Challenges and Mitigation Strategies for Industrial Production
Process Step | Key Scalability Challenge | Mitigation Strategy | Economic/Environmental Impact |
---|---|---|---|
Vilsmeier Reagent Formation | Highly exothermic reaction; Risk of thermal runaway | Controlled addition of POCl₃ to cooled DMF/Indole; Robust cooling capacity; Diligent temperature monitoring | Prevents accidents/decomposition; Higher CAPEX for reactor |
Reaction Quenching | Exothermic hydrolysis; Foaming; Gas evolution (CO₂ if Na₂CO₃ used) | Quench onto ice/water with slow addition; Efficient gas venting; Controlled neutralization | Safe operation; Prevents reactor overpressure |
Crude Isolation | Handling large volumes of aqueous sludge; Filtration rates | Optimized precipitation pH; Filter aids; Centrifugation instead of gravity filtration | Reduces processing time; Improves yield recovery |
Solvent Recovery | High cost and EHS burden of DMF, POCl₃-derived waste, extraction solvents | Invest in dedicated DMF distillation; Recycle extraction solvents (EtOAc, 2-MeTHF); Waste acid valorization | Reduces raw material costs; Lowers EIF; Significant OPEX saving |
Final Purification | Cost and throughput of recrystallization; Chromatography impractical | Optimize recrystallization solvent (EtOH/H₂O, i-PrOH); Explore melt crystallization; High-performance filtration | Balances purity requirements with throughput and cost |
Solvent recovery and recycling are paramount for economic viability and sustainability in large-scale manufacturing. Investing in dedicated distillation systems for DMF recovery is often economically justified despite high capital expenditure (CAPEX) due to the solvent's cost and regulatory burden. Similarly, recovering and recycling extraction solvents like EtOAc or 2-MeTHF significantly reduces operating costs (OPEX) and environmental impact [7] [9]. Waste stream management, particularly the acidic, phosphate-rich aqueous waste from hydrolysis, requires neutralization (typically with sodium hydroxide or carbonate) and potentially conversion to useful salts (e.g., disodium phosphate) if markets exist. Process intensification strategies, such as continuous flow chemistry for the Vilsmeier reaction, offer potential solutions for better heat and mass transfer control, improved safety, and higher throughput, although they require significant process re-engineering [7]. Addressing these challenges requires a holistic approach integrating chemistry, engineering, and green metrics to enable the sustainable industrial production of 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde.
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